![molecular formula C3H10P2 B1598712 1,3-Bis(phosphino)propane CAS No. 3619-91-8](/img/structure/B1598712.png)
1,3-Bis(phosphino)propane
Overview
Description
1,3-Bis(phosphino)propane (BPP) is a bidentate ligand that has been widely used in coordination chemistry due to its excellent chelating ability. It is a colorless liquid that can be synthesized through various methods. BPP has been extensively studied for its potential applications in scientific research, including catalysis, organic synthesis, and materials science.
Scientific Research Applications
Catalyst in Polymerization Processes
1,3-Bis(phosphino)propane has been utilized as a ligand in Kumada catalyst transfer polycondensation for synthesizing polyfluorenes. Various derivatives of this ligand have shown significant influence on polymerization control and molecular weight distribution of the resulting polymers (Sui et al., 2015).
Catalysis in Copolymerization Reactions
This compound serves as a catalyst in CO-ethylene copolymerization reactions, with its modified derivatives showing differences in catalytic productivity and molecular weight of the polymers produced (Bianchini et al., 2007).
Application in Organometallic Chemistry
1,3-Bis(phosphino)propane is used in synthesizing palladium complexes which are efficient catalysts for producing flexible propene/CO copolymer materials of ultrahigh molecular weight (Meier et al., 2003).
Role in Synthesis of Rhodium Complexes
It is instrumental in synthesizing rhodium(I) complexes, which are used as precatalysts in hydrogenation reactions, showing varied optical yields depending on the ligand and reaction conditions (Fries et al., 2004).
In Poly(Amide-Imide) Synthesis
1,3-Bis(phosphino)propane is used in the synthesis of new poly(amide-imide)s, which are characterized by high thermal stability and specific physical properties (Faghihi et al., 2011).
In Chromium Complex Synthesis for Polymerization
This compound assists in synthesizing new chromium(II) bidentate phosphine complexes used in the polymerization of 1,3-butadiene, producing polymers with specific structural properties (Ricci et al., 2004).
Phosphorescent Properties in Mn(Ii) Complexes
1,3-Bis(phosphino)propane derivatives are used to synthesize Mn(II) iodide complexes, which exhibit unique green and red phosphorescence with specific lifetimes, indicating potential in optoelectronic applications (Davydova et al., 2020).
properties
IUPAC Name |
3-phosphanylpropylphosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10P2/c4-2-1-3-5/h1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKYIOXGHYZJCRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CP)CP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20402628 | |
Record name | 1,3-BIS(PHOSPHINO)PROPANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20402628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis(phosphino)propane | |
CAS RN |
3619-91-8 | |
Record name | 1,3-BIS(PHOSPHINO)PROPANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20402628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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